Laccaridione A
CAS No.: 320369-80-0
Cat. No.: VC1827993
Molecular Formula: C22H24O6
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 320369-80-0 |
---|---|
Molecular Formula | C22H24O6 |
Molecular Weight | 384.4 g/mol |
IUPAC Name | 10-hydroxy-1,7-dimethoxy-3-[(E)-4-methylhex-2-en-2-yl]-1H-benzo[g]isochromene-8,9-dione |
Standard InChI | InChI=1S/C22H24O6/c1-6-11(2)7-12(3)15-9-14-8-13-10-16(26-4)19(23)21(25)17(13)20(24)18(14)22(27-5)28-15/h7-11,22,24H,6H2,1-5H3/b12-7+ |
Standard InChI Key | FBVTWLBYMYCVOT-KPKJPENVSA-N |
Isomeric SMILES | CCC(C)/C=C(\C)/C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |
SMILES | CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |
Canonical SMILES | CCC(C)C=C(C)C1=CC2=C(C(O1)OC)C(=C3C(=C2)C=C(C(=O)C3=O)OC)O |
Introduction
Chemical Identity and Structural Characteristics
Laccaridione A is classified as an organic heterotricyclic compound, specifically a 1H-benzo[g]isochromene-8,9-dione derivative. The compound features distinctive substitution patterns, including a hydroxy group at position 10, methoxy groups at positions 1 and 7, and a 4-methylhex-2-en-2-yl group at position 3 . This unique structural arrangement contributes to its specific biological properties and potential applications in medicinal chemistry and related fields.
Chemical Properties
Laccaridione A possesses several key chemical characteristics that define its behavior and interactions in biological systems. The compound has been thoroughly characterized using various analytical techniques, with its fundamental properties summarized in Table 1.
Table 1: Key Chemical Properties of Laccaridione A
Property | Value |
---|---|
Molecular Formula | C₂₂H₂₄O₆ |
Molecular Weight | 384.4 g/mol |
CAS Registry Number | 320369-80-0 |
Chemical Classification | Isochromene derivative, Heterotricyclic compound, Phenol, Orthoquinone, Cyclic acetal, Enol ether |
Physical State | Not specified in available sources |
Creation Date (PubChem) | October 25, 2006 |
Modification Date (PubChem) | February 22, 2025 |
The molecular structure of Laccaridione A incorporates several functional groups that contribute to its reactivity and biological profile. The compound contains both phenolic and quinone moieties, which are known to participate in various biochemical processes including electron transfer reactions and interactions with biomolecules .
Natural Source and Isolation
Biological Origin
Laccaridione A has been isolated from a specific natural source, providing insights into its ecological role and potential applications. The compound was originally isolated from the stem of the fruiting bodies of the basidiomycete strain Laccaria amethystea, a purple mushroom species . This finding suggests that Laccaridione A may play a role in the defense mechanisms or other biological functions of this fungal species.
Structural Comparison with Related Compounds
Laccaridione Family
Laccaridione A belongs to a family of structurally related compounds, with Laccaridione B being the most closely related analog that has been characterized. Table 2 presents a comparative analysis of these two compounds.
Table 2: Structural Comparison between Laccaridione A and Laccaridione B
Feature | Laccaridione A | Laccaridione B |
---|---|---|
Molecular Formula | C₂₂H₂₄O₆ | C₂₃H₂₆O₆ |
Molecular Weight | 384.4 g/mol | 398.4 g/mol |
Position 1 | Methoxy group | Ethoxy group |
Position 7 | Methoxy group | Methoxy group |
Position 10 | Hydroxy group | Hydroxy group |
Position 3 | 4-methylhex-2-en-2-yl group | 4-methylhex-2-en-2-yl group |
CAS Number | 320369-80-0 | 320369-81-1 |
The primary structural difference between Laccaridione A and B is the substitution at position 1, where Laccaridione A has a methoxy group while Laccaridione B features an ethoxy group . This subtle structural difference might contribute to the potential variations in their biological activities and pharmacokinetic properties.
Research Applications and Future Directions
Research Challenges and Opportunities
Several challenges and opportunities exist in the further research of Laccaridione A:
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Scale-up Synthesis: Natural sources often provide limited quantities of bioactive compounds. Developing efficient synthetic routes to Laccaridione A would facilitate more extensive biological testing.
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Structure-Activity Relationship Studies: Synthesis of Laccaridione A analogs with various modifications could help identify the pharmacophore responsible for its biological activities.
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Mechanism of Action: Detailed studies on the molecular mechanisms underlying the biological activities of Laccaridione A would enhance its potential for drug development.
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Delivery Systems: Given the complex structure of Laccaridione A, developing appropriate delivery systems might enhance its bioavailability and therapeutic efficacy.
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